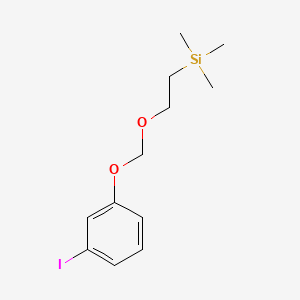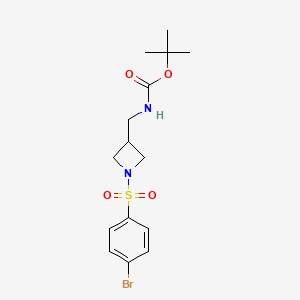
tert-Butyl ((1-((4-bromophenyl)sulfonyl)azetidin-3-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((1-((4-bromophenyl)sulfonyl)azetidin-3-yl)methyl)carbamate is a synthetic organic compound that features a tert-butyl carbamate protecting group, a 4-bromophenyl sulfonyl group, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1-((4-bromophenyl)sulfonyl)azetidin-3-yl)methyl)carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the 4-Bromophenyl Sulfonyl Group: This step involves the sulfonylation of the azetidine ring using 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the tert-Butyl Carbamate Group: The final step involves the protection of the amine group with tert-butyl carbamate, typically using di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((1-((4-bromophenyl)sulfonyl)azetidin-3-yl)methyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The sulfonyl group can be involved in redox reactions under appropriate conditions.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions involving the bromine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the tert-butyl carbamate group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azides or nitriles can be formed.
Oxidation Products: Oxidation of the sulfonyl group can lead to sulfone derivatives.
Deprotected Amines: Removal of the tert-butyl carbamate group yields the free amine.
Scientific Research Applications
tert-Butyl ((1-((4-bromophenyl)sulfonyl)azetidin-3-yl)methyl)carbamate has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound’s unique structure makes it a valuable building block for constructing more complex molecules.
Biological Studies: It can be used in studies investigating the biological activity of azetidine-containing compounds.
Mechanism of Action
The mechanism of action of tert-Butyl ((1-((4-bromophenyl)sulfonyl)azetidin-3-yl)methyl)carbamate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the azetidine ring can provide rigidity to the molecule, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ((1-((4-chlorophenyl)sulfonyl)azetidin-3-yl)methyl)carbamate
- tert-Butyl ((1-((4-methylphenyl)sulfonyl)azetidin-3-yl)methyl)carbamate
- tert-Butyl ((1-((4-fluorophenyl)sulfonyl)azetidin-3-yl)methyl)carbamate
Uniqueness
tert-Butyl ((1-((4-bromophenyl)sulfonyl)azetidin-3-yl)methyl)carbamate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as nucleophilic substitution. This makes it a versatile intermediate for synthesizing a variety of derivatives with potential biological activity.
Properties
IUPAC Name |
tert-butyl N-[[1-(4-bromophenyl)sulfonylazetidin-3-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O4S/c1-15(2,3)22-14(19)17-8-11-9-18(10-11)23(20,21)13-6-4-12(16)5-7-13/h4-7,11H,8-10H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKBPCVFPUGJPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CN(C1)S(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
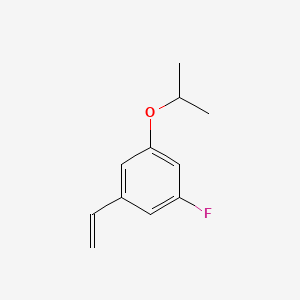
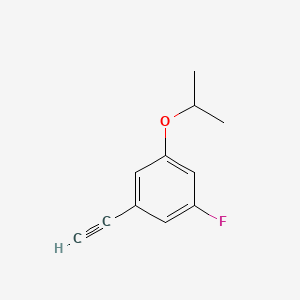
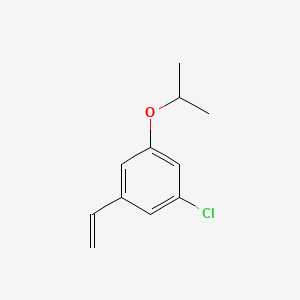
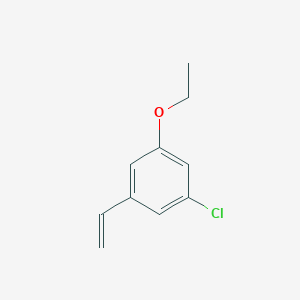
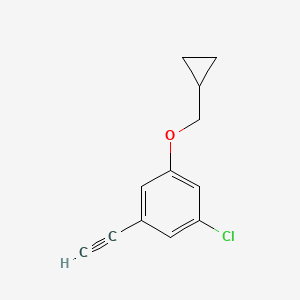
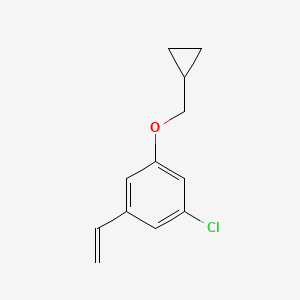

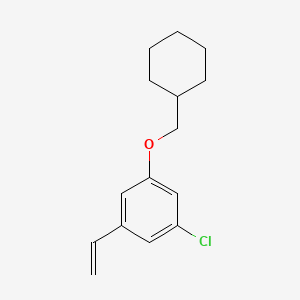
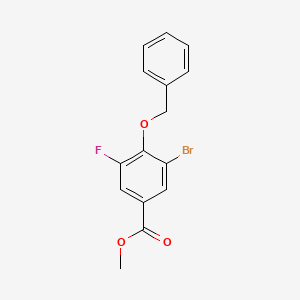

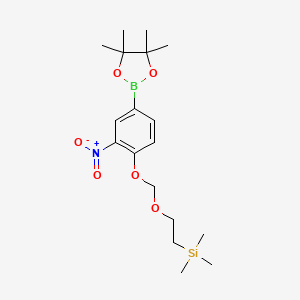
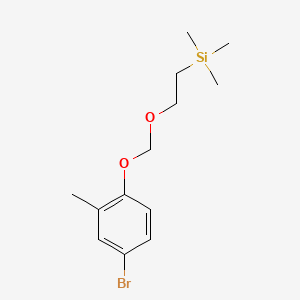
![Benzene, 4-bromo-2-fluoro-1-[[2-(trimethylsilyl)ethoxy]methoxy]-](/img/structure/B8183389.png)
